6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16275277
InChI: InChI=1S/C23H23N5O3/c1-15-6-8-16(9-7-15)14-28-20(24)17(22(29)25-10-12-31-2)13-18-21(28)26-19-5-3-4-11-27(19)23(18)30/h3-9,11,13,24H,10,12,14H2,1-2H3,(H,25,29)
SMILES:
Molecular Formula: C23H23N5O3
Molecular Weight: 417.5 g/mol

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

CAS No.:

Cat. No.: VC16275277

Molecular Formula: C23H23N5O3

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide -

Specification

Molecular Formula C23H23N5O3
Molecular Weight 417.5 g/mol
IUPAC Name 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Standard InChI InChI=1S/C23H23N5O3/c1-15-6-8-16(9-7-15)14-28-20(24)17(22(29)25-10-12-31-2)13-18-21(28)26-19-5-3-4-11-27(19)23(18)30/h3-9,11,13,24H,10,12,14H2,1-2H3,(H,25,29)
Standard InChI Key QAMPKEQOMQRFLM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCCOC)C(=O)N4C=CC=CC4=N3

Introduction

The compound 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule featuring a triazatricyclo framework. This framework includes multiple interconnected nitrogen-containing rings, contributing to its unique chemical properties and potential biological activities. The compound also contains various functional groups, such as an imino group and a methoxyethyl side chain, which enhance its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Tricyclic Core: This involves complex cyclization reactions under controlled conditions.

  • Introduction of Functional Groups: Steps such as amination reactions for introducing the imino group and alkylation for attaching the methoxyethyl side chain are essential.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits significant biological activities, warranting further investigation. Its structural characteristics indicate potential interactions with biological macromolecules such as proteins and nucleic acids, which are crucial for understanding its mechanism of action and evaluating its therapeutic potential in pharmacology.

Potential Applications in Medicinal Chemistry

  • Drug Development: The compound's unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

  • Biological Interactions: Its ability to interact with proteins and nucleic acids could lead to applications in modulating biological pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with 6-imino-N-(2-methoxyethyl)-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide. For example:

Compound NameStructural FeaturesUnique Aspects
7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-N-(2-methylpropyl)-2-oxoSimilar triazatricyclo frameworkContains dimethoxy group instead of methoxy
Ethyl 6-(thiophene-2-carbonylimino)-7-(2-methylpropyl)-2-oxoDifferent heterocyclic moietyIncorporates thiophene which may alter reactivity
N-[5-Cyano-11-methyl...]Varies in substituents on the triazatricyclo corePresence of cyano group adds different electronic properties

These comparisons highlight the uniqueness of the compound due to its specific substituents and structural arrangement, which may confer distinct biological activities and chemical reactivity profiles.

Techniques for Interaction Studies

  • Molecular Docking: Useful for predicting interactions with proteins and nucleic acids.

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry: Essential for structural confirmation and understanding chemical properties.

Given the lack of detailed research findings from reliable sources, future studies should focus on in-depth characterization and biological evaluation of this compound to fully explore its potential applications in medicinal chemistry.

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